Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester
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Overview
Description
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a benzoic acid moiety substituted with a 4-methyl group and a 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 4-(1-oxo-3-phenyl-2-propenyl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins and other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl ester group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.
Benzoic acid, 4-formyl-, methyl ester: Contains a formyl group instead of the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester group.
Uniqueness
Benzoic acid, 4-methyl-, 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester is unique due to the presence of both the 4-methylbenzoic acid and the 4-(1-oxo-3-phenyl-2-propenyl)phenyl ester moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
111819-11-5 |
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Molecular Formula |
C23H18O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-(3-phenylprop-2-enoyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H18O3/c1-17-7-10-20(11-8-17)23(25)26-21-14-12-19(13-15-21)22(24)16-9-18-5-3-2-4-6-18/h2-16H,1H3 |
InChI Key |
SRHMBBGOCZJYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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